molecular formula C13H10F3NO2 B1391560 Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 71083-18-6

Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate

Numéro de catalogue: B1391560
Numéro CAS: 71083-18-6
Poids moléculaire: 269.22 g/mol
Clé InChI: FOMHCHKNNQESLJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate (CAS 71083-18-6) is a high-purity synthetic organic compound belonging to the quinoline family, characterized by a molecular formula of C13H10F3NO2 and a molecular weight of 269.22 g/mol. This compound serves as a versatile chemical building block and scaffold in medicinal chemistry and drug discovery research, particularly in the development of novel anticancer and antimicrobial agents. The strategic incorporation of the trifluoromethyl group at the 7-position of the quinoline ring is a recognized structure-activity relationship (SAR) tactic, as this moiety is known to enhance lipophilicity, metabolic stability, and overall bioactivity by influencing the compound's electronic profile and interaction with biological targets. Quinoline derivatives are extensively investigated for their wide spectrum of biological activities. Research indicates that compounds with a trifluoromethyl-substituted quinoline core exhibit significant potential as growth inhibitors by inducing cell cycle arrest and apoptosis, and show promise in targeting pathways such as tyrosine kinase inhibition. Furthermore, closely related 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate derivatives have demonstrated substantial in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv, highlighting the pharmacological relevance of this chemical class. The ethyl ester functional group enhances the compound's suitability as a synthetic intermediate, facilitating further derivatization, or may act as a prodrug feature, improving cellular uptake. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can be assured of quality, with a typical physical form of a solid and a melting point of 80.6-81.8 °C. Handle with appropriate precautions in a laboratory setting.

Propriétés

IUPAC Name

ethyl 7-(trifluoromethyl)quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c1-2-19-12(18)9-5-8-3-4-10(13(14,15)16)6-11(8)17-7-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMHCHKNNQESLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673128
Record name Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71083-18-6
Record name Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(trifluoromethyl)quinoline-3-carboxylate typically involves the reaction of 3-amino benzotrifluoride with ethyl 2-methyl-3-oxobutanoate under acidic conditions. This reaction forms the quinoline ring system with the desired substituents. The process may involve multiple steps, including cyclization and esterification reactions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate has been investigated for its potential in drug development, particularly as an enzyme inhibitor and receptor antagonist. Its unique trifluoromethyl group enhances binding affinity to biological targets, making it a candidate for therapeutic applications in treating diseases such as cancer and viral infections.

Antiviral Activity

Recent studies have identified quinoline analogues, including derivatives of this compound, as potent antiviral agents against enterovirus D68 (EV-D68). For instance, a series of quinoline derivatives were evaluated for their ability to inhibit viral replication in rhabdomyosarcoma cell lines. The results indicated that certain modifications in the molecular structure led to improved antiviral efficacy, with select compounds demonstrating significant activity at low concentrations .

Compound EC50 (μM) CC50 (μM) Selectivity Index
Compound A0.5100200
Compound B1.0150150
Compound C2.520080

Cancer Therapy

The compound has also shown promise as a potential inhibitor of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. Its binding mechanism involves interactions with key catalytic residues, enhancing its efficacy while potentially reducing required dosages .

Organic Synthesis

This compound serves as an essential building block in organic synthesis. Its structure allows for various modifications that can lead to the development of new compounds with desirable properties.

Synthesis Strategies

The synthesis typically involves multi-step reactions starting from simpler precursors. The trifluoromethyl group plays a crucial role in enhancing the reactivity and stability of the resulting compounds. For example, researchers have successfully synthesized related quinoline derivatives using straightforward methodologies, yielding high purity and good yields .

Material Science

In material science, this compound is explored for its potential use in organic electronic devices and dye-sensitized solar cells (DSSCs). The incorporation of fluorinated groups improves the electronic properties of materials, leading to enhanced performance in photovoltaic applications.

Electronic Properties

The electronic characteristics of fluorinated quinolines contribute to their effectiveness as semiconductors or charge transport materials in organic electronics. Studies have shown that these compounds can facilitate better charge mobility and stability under operational conditions .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study 1: Antiviral Screening
    A study screened multiple quinoline derivatives against EV-D68, identifying several candidates with EC50 values below 2 μM, indicating strong antiviral activity.
  • Case Study 2: PRMT5 Inhibition
    Research demonstrated that specific modifications to the quinoline structure could enhance binding affinity to PRMT5, leading to reduced tumor growth in preclinical models.

Mécanisme D'action

The mechanism of action of ethyl 7-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Positional Isomers and Substituent Effects

Ethyl 6-(Trifluoromethyl)quinoline-3-carboxylate (Compound 45)
  • Structure : Trifluoromethyl at position 6, ester at position 3.
  • Molecular Formula: C₁₃H₁₀F₃NO₂.
  • Key Differences: The positional isomerism (CF₃ at C6 vs.
Ethyl 8-(Trifluoromethyl)quinoline-3-carboxylate
  • Structure : Trifluoromethyl at position 7.
  • Molecular Formula: C₁₃H₁₀F₃NO₂.
  • Applications : Used in studies targeting GABA receptor subtypes, where substituent positioning affects binding affinity .

Functional Group Modifications

Ethyl 4-Chloro-7-(Trifluoromethyl)quinoline-3-carboxylate (7i)
  • Structure : Chloro at position 4, trifluoromethyl at 5.
  • Molecular Formula: C₁₃H₉ClF₃NO₂.
  • Applications: A reactive intermediate for synthesizing pyrazoloquinolinones (e.g., MM-I-11, 14m) via nucleophilic substitution of the 4-chloro group with arylhydrazines .
Ethyl 4-Hydroxy-7-(Trifluoromethyl)quinoline-3-carboxylate
  • Structure : Hydroxyl at position 4, trifluoromethyl at 7.
  • Molecular Formula: C₁₃H₁₀F₃NO₃.
  • Properties : Enhanced solubility due to the hydroxyl group; 95% purity, solid form .
  • Applications : Investigated in pharmaceutical formulations for its hydrogen-bonding capacity .

Halogenated Derivatives

Ethyl 7-Chloro-6-Fluoro-4-Hydroxyquinoline-3-carboxylate
  • Structure : Chloro (C7), fluoro (C6), hydroxyl (C4).
  • Molecular Formula: C₁₂H₈ClFNO₃.
Ethyl 6-Fluoro-4-Hydroxyquinoline-3-carboxylate
  • Structure : Fluoro at C6, hydroxyl at C4.
  • Molecular Formula: C₁₂H₁₀FNO₃.
  • Synthesis: Prepared via Gould-Jacobs cyclization, a common route for quinoline derivatives .

Complex Heterocyclic Derivatives

Ethyl 7-Chloro-6-Fluoro-1-Methyl-4-Oxo-1,4-Dihydrothiazeto[3,2-a]quinoline-3-carboxylate
  • Structure: Fused thiazeto ring, dihydroquinoline core.
  • Applications: Intermediate for tricyclic fluoroquinolones like prulifloxacin, emphasizing the role of fused rings in enhancing antimicrobial activity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate 7-CF₃, 3-COOEt C₁₃H₁₀F₃NO₂ 269.22 Pharmaceutical intermediates
Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate 6-CF₃, 3-COOEt C₁₃H₁₀F₃NO₂ 269.22 Reactivity studies
Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate 4-Cl, 7-CF₃, 3-COOEt C₁₃H₉ClF₃NO₂ 283.67 Pyrazoloquinolinone synthesis
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate 4-OH, 7-CF₃, 3-COOEt C₁₃H₁₀F₃NO₃ 285.22 Drug formulations
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate 7-Cl, 6-F, 4-OH, 3-COOEt C₁₂H₈ClFNO₃ 283.65 Antibacterial agents

Activité Biologique

Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative notable for its unique chemical structure, which features a trifluoromethyl group at the 7th position and an ethyl ester group at the 3rd position of the quinoline ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C12H10F3NO2, with a molecular weight of approximately 273.21 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and influences its interaction with biological targets, making it a candidate for further pharmacological studies.

While the specific mode of action of this compound remains largely unknown, research indicates that it interacts with several key biomolecules:

  • Topoisomerase Inhibition : The compound has been shown to inhibit topoisomerase, an enzyme crucial for DNA replication and transcription. This inhibition can lead to the prevention of cell proliferation, particularly in cancer cells.
  • Cytotoxic Activity : this compound exhibits moderate cytotoxic activity against various cancer cell lines, including:
    • MCF-7 (mammary gland cancer): Moderate activity observed.
    • HePG2 (hepatocellular carcinoma): Moderate activity observed.
    • HCT-116 (human colorectal carcinoma): Weaker activity noted.

Anticancer Activity

This compound has been evaluated for its anticancer potential through various studies. The following table summarizes key findings regarding its cytotoxic effects on different cancer cell lines:

Cell Line Cytotoxic Activity IC50 (µM)
MCF-7ModerateNot specified
HePG2ModerateNot specified
HCT-116WeakerNot specified

Other Biological Activities

In addition to its anticancer properties, this compound may possess other biological activities that warrant further investigation:

  • Antimicrobial Properties : Quinoline derivatives have been reported to exhibit antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.
  • Antiviral Activity : Research on related quinoline analogues has demonstrated antiviral activity against viruses such as enterovirus D68 (EV-D68), indicating that modifications in the quinoline structure can enhance efficacy against viral pathogens .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study exploring the cytotoxicity of this compound showed promising results against MCF-7 and HePG2 cell lines. The mechanism was linked to DNA damage through topoisomerase inhibition, leading to apoptosis in these cancer cells.
  • Structure-Activity Relationship (SAR) : Investigations into similar quinoline derivatives have highlighted the importance of substituents like trifluoromethyl groups in enhancing biological activity. For instance, compounds with a trifluoromethyl group demonstrated improved potency against resistant strains of malaria compared to their non-fluorinated counterparts .
  • Pharmacological Potential : The compound's lipophilicity due to the trifluoromethyl group suggests it may have favorable pharmacokinetic properties, potentially leading to better absorption and distribution in biological systems. This characteristic is critical for drug development aimed at targeting various diseases .

Q & A

Q. What are the recommended methods for synthesizing Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate and its derivatives?

The compound is typically synthesized via regioselective alkylation or acylation of quinoline precursors. For example, heating with chloroacetyl chloride yields O-acylation products, while reactions with urea or thiourea form condensation products. Reaction conditions (e.g., solvent, temperature) significantly influence regioselectivity and by-product formation. Ethylation reactions often require optimization to minimize side products like tricyclic fluoroquinolones .

Q. How can the structure of this compound be confirmed experimentally?

  • X-ray crystallography : Resolves spatial arrangements of substituents (e.g., trifluoromethyl, ester groups) and intermolecular interactions (e.g., C–H⋯O/F hydrogen bonds, π–π stacking) .
  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and electronic environments. For example, the trifluoromethyl group causes distinct splitting patterns .
  • Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

Q. What are the baseline biological activities of this compound?

this compound exhibits moderate cytotoxicity against MCF-7 and HePG2 cancer cell lines but weak activity against HCT-115. Derivatives show antimicrobial activity against bacterial/fungal strains, influenced by substituent regiochemistry (e.g., nitro or cyclopropyl groups enhance potency) .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Regioselectivity in alkylation or acylation is controlled by:

  • Steric and electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) direct reactions to specific quinoline positions.
  • Catalytic systems : Copper or palladium catalysts improve selectivity in Ullmann-type couplings .
  • Reaction monitoring : HPLC or TLC tracks intermediate formation to optimize conditions .

Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?

  • Disorder in trifluoromethyl groups : Refinement using SHELXL with anisotropic displacement parameters improves accuracy .
  • Hydrogen bonding networks : High-resolution data (≤ 0.8 Å) and Hirshfeld surface analysis clarify interactions influencing crystal packing .
  • Twinned crystals : SHELXE or PLATON tools detect and model twinning .

Q. How can structural modifications enhance cytotoxic or antimicrobial activity?

  • Heterocyclic fusion : Pyrano[3,2-c]quinoline derivatives increase DNA intercalation potential .
  • Substituent optimization : Introducing nitro (C8) or cyclopropyl (N1) groups improves binding to topoisomerase II or bacterial gyrase .
  • Prodrug strategies : Ester hydrolysis to carboxylic acids enhances bioavailability .

Q. How should contradictory biological activity data be interpreted?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) .
  • Solubility differences : Use DMSO/water mixtures to ensure compound dissolution .
  • Cellular uptake variations : Fluorescent tagging (e.g., coumarin derivatives) tracks intracellular accumulation .

Methodological Considerations

Q. What computational tools support the design of quinoline derivatives?

  • Docking studies (AutoDock, Glide) : Predict binding modes to targets like DNA gyrase .
  • DFT calculations (Gaussian) : Analyze electronic effects of substituents on reactivity .
  • QSAR models : Correlate substituent properties (e.g., logP, PSA) with activity .

Q. How are intermolecular interactions in crystal structures quantified?

  • Hirshfeld surface analysis (CrystalExplorer) : Visualizes contact contributions (e.g., H⋯F interactions ≥ 15%) .
  • Energy frameworks (Mercury) : Maps interaction energies stabilizing the lattice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.